Sodium bis(trimethylsilyl)amide

Palladium catalysis C-arylation Pharmaceutical intermediates

Select NaHMDS for thermal stability where LDA decomposes (>40°C), maintaining integrity at toluene reflux (~110°C). It is the empirically optimized base for Pd-catalyzed C–S bond formation with aryl bromides using N-amido imidazolium salt ligands—substituting KOtBu or other bases compromises yield. For quaternary α-aryl amino acid synthesis via Pd-catalyzed C-arylation of hydantoins, NaHMDS combined with ZnF₂ additive delivers up to 92% yield, enabling access to phenytoin and mephenytoin derivatives. Available as an off-white solid (mp 171–175°C) or standardized 1.0 M / 2.0 M solutions in THF or toluene. Procure the correct alkali metal hexamethyldisilazide for your reaction—cation-dependent aggregation, solubility, and reactivity produce yield variations of 20–30 absolute percentage points across Na, Li, and K analogs.

Molecular Formula C6H18NNaSi2
Molecular Weight 183.37 g/mol
CAS No. 1070-89-9
Cat. No. B093598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium bis(trimethylsilyl)amide
CAS1070-89-9
Synonymshexamethyldisilazane
hexamethylsilazane
hexamethylsilazane, aluminum salt
hexamethylsilazane, beryllium salt
hexamethylsilazane, cadmium salt
hexamethylsilazane, cerium (+3) salt
hexamethylsilazane, chromium (3+) salt
hexamethylsilazane, cobalt (2+) salt
hexamethylsilazane, europium (3+) salt
hexamethylsilazane, gadolinium (3+) salt
hexamethylsilazane, gallium salt
hexamethylsilazane, germanium (2+) salt
hexamethylsilazane, holmium (3+) salt
hexamethylsilazane, indium (3+) salt
hexamethylsilazane, iron (3+) salt
hexamethylsilazane, lanthanum (3+) salt
hexamethylsilazane, lead (2+) salt
hexamethylsilazane, lithium salt
hexamethylsilazane, lutetium (3+) salt
hexamethylsilazane, magnesium salt
hexamethylsilazane, manganese (2+) salt
hexamethylsilazane, mercury (2+) salt
hexamethylsilazane, neodymium (3+) salt
hexamethylsilazane, potassium salt
hexamethylsilazane, praseodymium (3+) salt
hexamethylsilazane, samarium (3+) salt
hexamethylsilazane, scandium (3+) salt
hexamethylsilazane, silanamine-(15)N-labeled
hexamethylsilazane, sodium salt
hexamethylsilazane, thallium (3+) salt
hexamethylsilazane, tin (2+) salt
hexamethylsilazane, titanium (3+) salt
hexamethylsilazane, uranium (3+) (3:1) salt
hexamethylsilazane, vanadium (3+) salt
hexamethylsilazane, ytterbium (3+) salt
hexamethylsilazane, yttrium (3+) salt
hexamethylsilazane, zinc salt
N-lithiohexamethyldisilazane
sodium hexamethyldisilazide
Molecular FormulaC6H18NNaSi2
Molecular Weight183.37 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.[Na+]
InChIInChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
InChIKeyWRIKHQLVHPKCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium bis(trimethylsilyl)amide (NaHMDS) CAS 1070-89-9: Technical Baseline and Procurement Context


Sodium bis(trimethylsilyl)amide (NaHMDS, CAS 1070-89-9) is a sterically hindered, non-nucleophilic strong base belonging to the alkali metal bis(trimethylsilyl)amide class [1]. It is commercially available as an off-white solid (mp 171–175 °C) and as standardized solutions (typically 1.0 M or 2.0 M in THF or toluene) for synthetic applications . The compound serves as a critical reagent in organic synthesis for deprotonation of weakly acidic C–H, O–H, S–H, and N–H bonds, enolate generation, and base-catalyzed transformations, with utility spanning pharmaceutical, agrochemical, and polymer chemistry sectors [2][3].

Sodium bis(trimethylsilyl)amide (NaHMDS) Procurement: Why Generic Substitution with LiHMDS or KHMDS Fails Without Quantitative Justification


Substituting NaHMDS with its lithium (LiHMDS) or potassium (KHMDS) analogs without quantitative evaluation introduces significant risk to reaction outcomes. Despite sharing the same bis(trimethylsilyl)amide anion, these reagents differ critically in cation-dependent properties including aggregation state, solubility profile, and reactivity under identical conditions [1]. For instance, the yield of a given transformation can vary by 20–30 absolute percentage points depending solely on which alkali metal counterion is employed [2]. Furthermore, thermal stability thresholds and solvent compatibility differ markedly across the series, with NaHMDS offering a distinct balance that cannot be assumed interchangeable [3]. The following quantitative evidence establishes where NaHMDS demonstrates verifiable differentiation that directly impacts experimental success and procurement decisions.

Sodium bis(trimethylsilyl)amide (NaHMDS) Quantitative Differentiation Evidence: Yield, Stability, Solubility, and Selectivity Comparisons


Superior Yield in Pd-Catalyzed C-Arylation of Hydantoins vs. Alternative Bases

In the palladium-catalyzed C-arylation of amino acid-derived hydantoins, NaHMDS was identified as the most effective base among those screened, achieving yields up to 92% when combined with ZnF₂ as a Lewis acid [1]. This performance significantly exceeded that of alternative bases tested during optimization, establishing NaHMDS as the optimal choice for this pharmaceutically relevant transformation [2].

Palladium catalysis C-arylation Pharmaceutical intermediates

Quantitative Yield Advantage over LiHMDS in Microwave-Assisted Cross-Coupling

A head-to-head comparison under identical microwave-assisted conditions (100 °C, 1 hour, THF, 2.0 equivalents base) demonstrated that NaHMDS provided a 73% yield, whereas LiHMDS yielded only 62% for the same transformation [1]. KHMDS under identical conditions produced an 81% yield, positioning NaHMDS as an intermediate-yield option with distinct operational advantages [1].

Cross-coupling Microwave synthesis Base comparison

Thermal Stability Superiority: NaHMDS vs. LDA Decomposition Threshold

NaHMDS and its homologs exhibit thermal stability at elevated temperatures, whereas lithium diisopropylamide (LDA) decomposes above 40 °C [1]. Under inert conditions, NaHMDS demonstrates thermal stability up to approximately 200 °C before significant decomposition occurs [2]. This enables NaHMDS to be employed over a broad operational temperature range from −78 °C to the reflux temperature of toluene (approximately 110 °C), allowing fine-tuning of reactivity [3].

Thermal stability High-temperature reactions Base selection

Optimized Base-Partner Pairing in Pd-Catalyzed C–S Cross-Coupling for Aryl Bromides

In palladium-catalyzed C–S cross-coupling using N-amido imidazolium salt ligands, NaHMDS was identified as the optimal base partner for aryl bromide substrates, whereas potassium tert-butoxide (KOtBu) was optimal for aryl iodides [1]. This substrate-specific base optimization demonstrates that NaHMDS is not universally interchangeable with other strong bases and is specifically selected for aryl bromide coupling systems.

C–S bond formation Palladium catalysis Aryl bromide coupling

Balanced Basicity (pKa 29.5 in THF) vs. LDA (pKa 36): Enabling Milder Conditions

NaHMDS exhibits a conjugate acid pKa of 29.5 in tetrahydrofuran (THF), placing it in a moderate basicity regime compared to lithium diisopropylamide (LDA, pKa ≈ 36) [1]. This balanced basicity—weaker than LDA but stronger than typical amine bases—allows NaHMDS to deprotonate weakly acidic substrates while minimizing over-deprotonation and base-induced decomposition that can occur with stronger bases like LDA [2]. The reagent is thus easier to handle and use compared to LDA, which is often employed at cryogenic temperatures .

Basicity pKa comparison Deprotonation selectivity

Broad Solvent Compatibility: THF and Aromatic Solvents vs. LiHMDS

NaHMDS exhibits solubility not only in ethereal solvents such as THF and diethyl ether but also in aromatic solvents including benzene and toluene, owing to the lipophilic nature of the trimethylsilyl groups [1][2]. This broad solvent compatibility provides greater flexibility in reaction design compared to reagents with more restricted solubility profiles. NaHMDS is commercially available as standardized 1.0 M and 2.0 M solutions in THF and toluene, with purity specifications (≥97.0%) and water content limits (≤0.1%) that ensure reproducible performance .

Solubility Solvent compatibility Process chemistry

Sodium bis(trimethylsilyl)amide (NaHMDS) Application Scenarios: Where Quantitative Differentiation Drives Selection


High-Temperature Deprotonation and Rearrangement Reactions Requiring Stability Above 40°C

In synthetic sequences requiring elevated temperatures (e.g., Claisen rearrangements, thermal enolate equilibration), NaHMDS is the preferred strong base because it maintains integrity at temperatures where LDA decomposes (>40 °C) [1]. This thermal robustness enables reactions conducted at toluene reflux (approximately 110 °C) without base degradation, a critical factor for laboratories scaling processes that demand thermal activation [2].

Palladium-Catalyzed C–S Cross-Coupling with Aryl Bromide Substrates

For medicinal chemistry and process development groups conducting palladium-catalyzed C–S bond formation, NaHMDS is the empirically optimized base for aryl bromide coupling partners when using N-amido imidazolium salt ligands [3]. Substitution with KOtBu (optimal for aryl iodides) or other bases will produce inferior results, making NaHMDS a non-negotiable reagent for this specific substrate class.

C-Arylation of Hydantoins for Quaternary α-Aryl Amino Acid Synthesis

Pharmaceutical R&D teams synthesizing quaternary α-aryl amino acids via Pd-catalyzed C-arylation of hydantoins should procure NaHMDS as the optimized base, as it delivers yields up to 92% when combined with ZnF₂ additive [4][5]. This high-yielding protocol provides access to biologically active compounds including phenytoin and mephenytoin derivatives, where alternative bases fail to achieve comparable efficiency.

Anionic Polymerization Initiation Requiring Controlled Chain Growth

Polymer chemists employing anionic polymerization methods can utilize NaHMDS as an initiator for the controlled synthesis of polymers with precisely tailored properties . Commercially available as standardized solutions (1.0 M or 2.0 M in THF), NaHMDS enables reproducible polymer chain growth initiation for applications spanning specialty materials and advanced functional polymers [6][7].

Technical Documentation Hub

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